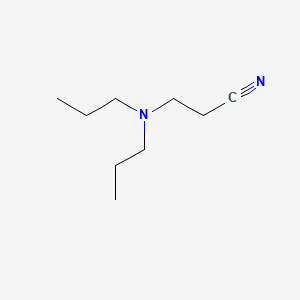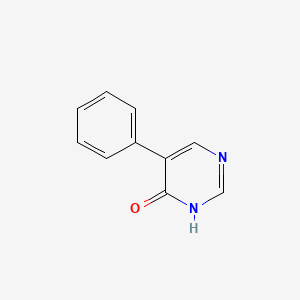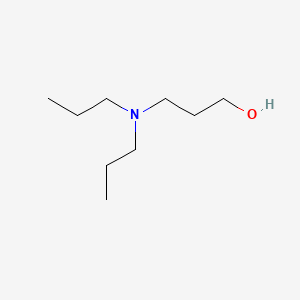
n-Butyl-2-chloroacetamide
Descripción general
Descripción
N-Butyl-2-chloroacetamide (NBCA) is an organic compound belonging to the class of amides. It is a colorless, odorless, and water-soluble compound with a molecular formula of C4H9ClNO2. NBCA is used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry. NBCA is also used as a reagent in the synthesis of other compounds, such as pyridines, anilines, and amines.
Aplicaciones Científicas De Investigación
Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides :
- This study examined the biological potential of N-(substituted phenyl)-2-chloroacetamides. It explored the use of chemometric methods to predict properties affecting the biological activity of these compounds, which is crucial in preclinical research (Vastag, Apostolov, & Matijević, 2018).
Herbicidal Applications :
- Research on chloroacetamides such as alachlor and metazachlor has demonstrated their use as herbicides for controlling weeds in various crops. This study indicates their selectivity and efficacy in agricultural contexts (Weisshaar & Böger, 1989).
Chemical Reactivity in Synthesis :
- A study explored the reactivity of nickel metal precursors with chloroacetamide derivatives, leading to various compounds with potential applications in catalysis for cross-coupling reactions. This demonstrates the role of chloroacetamides in synthetic chemistry (Nagar et al., 2020).
Biodegradation and Environmental Impact :
- Research on the biodegradation of butachlor, a chloroacetamide herbicide, by Bacillus altitudinis highlights the environmental impact and potential bioremediation strategies. This is important for understanding the ecological consequences of chloroacetamide use (Kaur & Goyal, 2020).
Chromatographic and Computational Assessment :
- A study focused on the lipophilicity of N-(substituted phenyl)-2-chloroacetamides, assessing their potential biological activity. This research is significant for drug design and pharmaceutical applications (Apostolov, Vastag, Matijević, & Petrović, 2015).
Biodegradation by Microbial Strains :
- A study on Ammoniphilus sp. JF's ability to degrade butachlor highlights the potential of microorganisms in the bioremediation of chloroacetamide-contaminated environments (Singh & Kadapakkam Nandabalan, 2018).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
This compound is a unique chemical used in early discovery research
Mode of Action
It’s known that many chloroacetamide herbicides inhibit early plant development by inhibiting the biosynthesis of very-long-chain fatty acids (vlcfas) in microsomes
Biochemical Pathways
It’s known that some chloroacetamide herbicides affect the biosynthesis of vlcfas . The degradation pathway of similar chloroacetamide herbicides in aerobic bacteria is mainly initiated by an N/C-dealkylation reaction, followed by aromatic ring hydroxylation and cleavage processes . In anaerobic bacteria, dechlorination is the initial reaction .
Pharmacokinetics
The compound has a molecular weight of 149.62 , which may influence its absorption and distribution
Result of Action
It’s known that chloroacetamide herbicides can have toxic effects on non-target organisms
Action Environment
Environmental factors can influence the action, efficacy, and stability of n-Butyl-2-chloroacetamide. For example, the degradation efficiency of similar chloroacetamide herbicides was observed to be highest at a culture time of 5 days, an initial substrate concentration of 50 mg/L, pH 6.98, and 30.1 °C . .
Análisis Bioquímico
Biochemical Properties
n-Butyl-2-chloroacetamide plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules by forming covalent bonds with nucleophilic groups such as thiols, amines, and hydroxyl groups. This interaction can lead to the modification of enzyme activity, protein function, and cellular signaling pathways. For example, this compound can inhibit the activity of enzymes involved in metabolic pathways by modifying their active sites .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in stress response, apoptosis, and cell cycle regulation. Additionally, this compound can disrupt cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to the active sites of enzymes, blocking their activity and preventing substrate binding. This inhibition can result in the accumulation of substrates and the depletion of products, disrupting normal cellular functions. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or moisture. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including liver and kidney damage, oxidative stress, and apoptosis. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in glycolysis, the citric acid cycle, and fatty acid metabolism, leading to changes in energy production and cellular homeostasis. Additionally, this compound can affect the levels of metabolites such as glucose, pyruvate, and acetyl-CoA, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the mitochondria, where it affects mitochondrial enzymes and energy production. Additionally, the compound can localize to the nucleus, influencing gene expression and DNA repair processes .
Propiedades
IUPAC Name |
N-butyl-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTFKFOPYRYZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277217 | |
| Record name | n-butyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-24-6 | |
| Record name | 5349-24-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-butyl-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Butylchloroacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UR7NWC4RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)



![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B1266476.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)



